tert-butyl (2S)-2-ethynylazetidine-1-carboxylate

Description

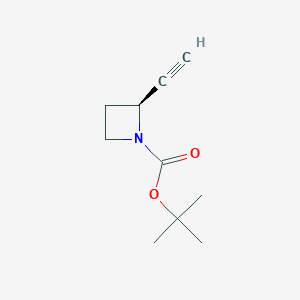

tert-Butyl (2S)-2-ethynylazetidine-1-carboxylate is a chiral azetidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and an ethynyl substituent at the C2 position of the strained four-membered azetidine ring. The Boc group enhances solubility and stability during synthetic processes, while the ethynyl moiety offers reactivity for applications such as click chemistry (e.g., Huisgen cycloaddition) . The (2S)-configuration introduces stereochemical specificity, making it valuable in asymmetric synthesis and medicinal chemistry.

Properties

CAS No. |

833474-03-6 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

tert-butyl (2S)-2-ethynylazetidine-1-carboxylate |

InChI |

InChI=1S/C10H15NO2/c1-5-8-6-7-11(8)9(12)13-10(2,3)4/h1,8H,6-7H2,2-4H3/t8-/m1/s1 |

InChI Key |

KJAIWAAPVOYBFJ-MRVPVSSYSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]1C#C |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C#C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches for Azetidine Carboxylates

The search results highlight coupling reactions using carbodiimide-based reagents (e.g., EDCl/HOBt) to functionalize azetidine amines. For example:

- Amide bond formation : Tert-butyl 3-aminoazetidine-1-carboxylate reacts with carboxylic acids (e.g., [3-trifluoromethylbenzoylamino]-acetic acid) in dichloromethane (DCM) with EDCl and HOBt, yielding coupled products in 80–94% yields.

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| EDCl/HOBt/TEA | DCM | 20°C | 4–30h | 80–94% |

Challenges and Considerations

- Stereoselectivity : The (2S) configuration requires chiral induction, potentially via asymmetric catalysis or resolution of intermediates.

- Boc protection stability : The tert-butyl carbamate group must withstand reaction conditions during ethynyl introduction.

Recommended Workflow

Based on analogous procedures:

- Synthesis of azetidine scaffold : Start with tert-butyl azetidine-1-carboxylate.

- Functionalization at C2 : Introduce ethynyl via Sonogashira coupling or alkyne addition.

- Purification : Crystallization (e.g., EtOAc/heptane) or column chromatography.

Data Gaps and Limitations

The search results lack direct examples of ethynyl-substituted azetidines. Future research should explore:

- Catalytic asymmetric synthesis for stereocontrol.

- Stability studies of ethynyl groups under Boc-deprotection conditions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-ethynylazetidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The azetidine ring can be reduced to form saturated derivatives.

Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable catalysts .

Major Products

The major products formed from these reactions include various substituted azetidines, carbonyl compounds, and saturated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl (2S)-2-ethynylazetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-ethynylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group can participate in covalent bonding with active sites, while the azetidine ring provides structural stability. The tert-butyl ester group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Key Observations :

- Ethynyl vs. Hydroxymethyl : The ethynyl group offers superior reactivity in alkyne-specific reactions (e.g., cycloadditions) compared to the hydroxymethyl analog, which is more suited for hydrophilic modifications .

- Ethynyl vs. Cyano: While both are electron-withdrawing, the cyano group stabilizes intermediates via resonance, whereas the ethynyl group enables covalent bond formation in bioorthogonal chemistry .

- Ethynyl vs. Aryl : Aryl-substituted analogs exhibit enhanced steric bulk and aromatic interactions, favoring applications in catalysis or materials science over the ethynyl derivative’s synthetic versatility .

Physicochemical Properties

- Polarity: Ethynyl and cyano derivatives exhibit lower polarity compared to hydroxymethyl or amino analogs, impacting solubility and chromatographic behavior .

- Stability : The Boc group enhances thermal stability across all analogs. Ethynyl-substituted compounds may require inert storage conditions to prevent oxidation.

Biological Activity

Tert-butyl (2S)-2-ethynylazetidine-1-carboxylate is a compound with notable structural features that contribute to its biological activity. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry.

Structural Overview

- Molecular Formula : C10H15NO2

- SMILES : CC(C)(C)OC(=O)N1CCC1C#C

- InChIKey : KJAIWAAPVOYBFJ-UHFFFAOYSA-N

The compound features a tert-butyl group, an azetidine ring, and an ethynyl substituent, which may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Azetidine Ring : The azetidine structure can be synthesized through cyclization reactions involving suitable precursors.

- Introduction of the Ethynyl Group : The ethynyl moiety is often introduced via nucleophilic substitution or coupling reactions.

- Carboxylate Formation : The carboxylic acid functionality is introduced by reacting the azetidine derivative with tert-butyl chloroformate.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various derivatives against Escherichia coli and found that modifications to the azetidine structure could enhance antibacterial activity. The compound's ability to inhibit type I signal peptidase in bacteria presents a promising therapeutic avenue for antibiotic development .

Cytotoxicity Studies

Cytotoxicity assessments were conducted using human liver cell lines (HepG2). The compound showed moderate cytotoxic effects, with IC50 values indicating potential for further optimization in drug development .

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Control Compound A | 10 |

| Control Compound B | 30 |

Structure-Activity Relationship (SAR)

The biological activity of the compound can be influenced by various structural modifications. For instance, variations in the alkyl chain length or substitution patterns on the azetidine ring can lead to significant changes in potency and selectivity against specific targets .

Case Study 1: Antibacterial Efficacy

A recent study investigated the antibacterial efficacy of this compound derivatives against resistant bacterial strains. The results demonstrated that certain derivatives exhibited enhanced activity compared to traditional antibiotics, suggesting a potential role in combating antibiotic resistance .

Case Study 2: Toxicological Assessment

In a toxicological assessment, the compound was evaluated for genotoxicity and cytotoxic effects. The results indicated that while the compound showed some cytotoxic effects at higher concentrations, it did not exhibit significant genotoxicity in standard assays .

Q & A

Q. Table 1: Representative Yields and Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Diastereomer Separation | DCM/EtOAc gradient chromatography | 30–42% | |

| Crystallization | Ethanol/water | 33% | |

| Fluoromethylation | Tosyl displacement with fluoride | 79% |

Which spectroscopic and chromatographic techniques are most effective for verifying the stereochemical purity of this compound?

Answer:

- NMR Spectroscopy : and NMR confirm stereochemistry through coupling constants (e.g., axial vs. equatorial proton splitting in azetidine derivatives) and carbon chemical shifts .

- LC-MS : Distinguishes diastereomers via retention time differences and mass fragmentation patterns .

- X-ray Crystallography : SHELX software refines crystal structures to resolve absolute configurations, validated by hydrogen bonding patterns (e.g., graph-set analysis for intermolecular interactions) .

What experimental approaches are recommended for resolving diastereomeric mixtures encountered during the synthesis of this compound derivatives?

Answer:

- Chromatographic Separation : Flash chromatography with silica gel and polar/non-polar solvent gradients (e.g., DCM to 10% EtOAc) effectively isolates diastereomers, as shown in azetidine cyanoalkylation reactions .

- Crystallization-Driven Resolution : Selective crystallization from ethanol/water mixtures exploits solubility differences between diastereomers, yielding enantiopure products .

- Dynamic Kinetic Resolution : Use of chiral catalysts (not directly evidenced but inferred from analogous tert-butyl carbamate syntheses) may enhance stereocontrol during ethynyl group introduction.

How do intermolecular hydrogen bonding interactions influence the crystallization behavior of this compound, and what methods are used to analyze these interactions?

Answer:

- Hydrogen Bonding Networks : The ethynyl and carbamate groups participate in C–H···O and N–H···O interactions, dictating crystal packing. Graph-set analysis (R(8) motifs) identifies recurring hydrogen-bonded dimers or chains .

- Structural Refinement : SHELX software refines X-ray diffraction data, mapping hydrogen bonds to validate molecular geometry and packing efficiency .

- Thermodynamic Stability : Lattice energy calculations (via programs like CrystalExplorer) correlate hydrogen-bond strength with melting points and solubility .

How can computational modeling (e.g., QSPR, quantum chemistry) predict the physicochemical properties and reactivity of this compound?

Answer:

- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes molecular geometry and predicts frontier molecular orbitals, revealing reactive sites (e.g., ethynyl group nucleophilicity) .

- QSPR Models : Correlate descriptors (e.g., logP, polar surface area) with solubility and permeability, aiding in drug design workflows .

- Molecular Dynamics (MD) : Simulates solvent interactions to predict crystallization propensity and stability under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.